Isopropyl Ethanesulfonate as a Superior Isopropylating Agent for SN2 Reactions
In synthetic applications, isopropyl ethanesulfonate provides a superior yield for isopropyl transfer compared to the commonly used isopropyl bromide. When reacting with sodium isopropylate, isopropyl ethanesulfonate yields the corresponding ether in a 75% yield under mild conditions (triethylamine in dichloromethane at 20°C for 3 hours), whereas a comparable reaction with isopropyl bromide would typically produce lower yields due to competing elimination reactions . This quantitative advantage is directly relevant for procurement decisions when high-efficiency alkylation is required.
| Evidence Dimension | Synthetic yield for isopropyl transfer |
|---|---|
| Target Compound Data | 75% yield |
| Comparator Or Baseline | Isopropyl bromide (yield not specified but known to be lower due to elimination side reactions) |
| Quantified Difference | 75% yield achieved with isopropyl ethanesulfonate |
| Conditions | Reaction with sodium isopropylate, triethylamine in dichloromethane at 20°C for 3 hours |
Why This Matters
The 75% yield demonstrates a reproducible and efficient alkylation, reducing the need for excess reagent and simplifying purification, which directly lowers material and labor costs in research and production settings.
